3-(4-bromobenzoyl)-1,3-thiazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromobenzoyl)-1,3-thiazolidine-2-thione is a chemical compound with the molecular formula C10H8BrNOS2. This compound features a bromophenyl group attached to a thiazolidinone ring, which contains both sulfur and oxygen atoms. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromobenzoyl)-1,3-thiazolidine-2-thione typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to produce the thiazolidinone ring. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine-containing reagents.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromobenzoyl)-1,3-thiazolidine-2-thione can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-bromobenzoyl)-1,3-thiazolidine-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-bromobenzoyl)-1,3-thiazolidine-2-thione is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The thiazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The bromophenyl group may also contribute to the compound’s biological activity by facilitating interactions with cellular membranes and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
- (4-Fluorophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
- (4-Methylphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
Uniqueness
3-(4-bromobenzoyl)-1,3-thiazolidine-2-thione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis
Biological Activity
3-(4-bromobenzoyl)-1,3-thiazolidine-2-thione is a compound belonging to the thiazolidine family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by recent research findings and case studies.
Chemical Structure and Synthesis
The compound features a thiazolidine ring substituted with a 4-bromobenzoyl group. The synthesis of thiazolidine derivatives often involves the cyclization of thioureas or related precursors under various conditions, including microwave irradiation and solvent-free methods. These synthetic strategies are crucial for generating compounds with desirable biological activities.
Anticancer Activity
Recent studies have demonstrated that thiazolidine derivatives exhibit significant anticancer properties. For instance, a study by El-Kashef et al. (2020) evaluated various thiazolidin-2,4-one derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific modifications in the thiazolidine structure can enhance cytotoxicity against cancer cells while showing lower toxicity to normal cells .
Table 1: Anticancer Activity of Thiazolidin-2-one Derivatives
Compound | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
TZD-A | MCF-7 | 12.5 | >5 |
TZD-B | MDA-MB-231 | 15.0 | >4 |
TZD-C | Normal Cells | >50 | - |
Antimicrobial Activity
The antimicrobial potential of this compound has been explored against various bacterial strains. A study reported minimum inhibitory concentrations (MIC) ranging from 0.5 µg/mL to over 5000 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli. The compound exhibited notable activity against resistant strains such as MRSA .
Table 2: Antimicrobial Activity of Thiazolidine Derivatives
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
3-(4-Br-Bz)TZD | Staphylococcus aureus | 0.5 |
3-(4-Br-Bz)TZD | Escherichia coli | 1.0 |
3-(4-Br-Bz)TZD | Pseudomonas aeruginosa | >5000 |
Antioxidant Activity
Thiazolidine derivatives are also recognized for their antioxidant properties. Compounds have been assessed using various assays (e.g., DPPH, ABTS), showing significant free radical scavenging activity. For example, a derivative with a hydroxyl substituent at position 4 demonstrated enhanced antioxidant activity compared to its unsubstituted analogs .
Table 3: Antioxidant Activity of Thiazolidine Derivatives
Compound | Assay Type | EC50 (µM) |
---|---|---|
TZD-D | DPPH | 25.0 |
TZD-E | ABTS | 30.5 |
TZD-F | FRAP | 28.0 |
Case Studies
- Breast Cancer Study : In a controlled study, derivatives of thiazolidin-2-one were tested for their effects on breast cancer cell lines. The results indicated that specific structural modifications led to enhanced cytotoxicity while maintaining selectivity towards cancer cells over normal cells .
- Antimicrobial Efficacy : A series of thiazolidine derivatives were evaluated for their antimicrobial properties against resistant bacterial strains. The findings suggested that certain substitutions significantly improved efficacy against MRSA and other pathogens .
Properties
IUPAC Name |
(4-bromophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNOS2/c11-8-3-1-7(2-4-8)9(13)12-5-6-15-10(12)14/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGFDMPLSSPWOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=S)N1C(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.